4,5-Difluoro-3-n-propoxyphenyl methyl sulfide

Description

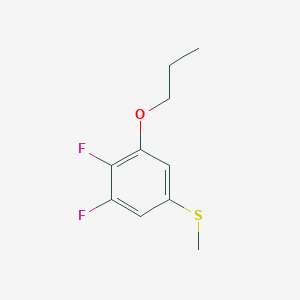

4,5-Difluoro-3-n-propoxyphenyl methyl sulfide is a fluorinated aromatic sulfide characterized by a phenyl ring substituted with three distinct groups:

- A 3-n-propoxy group (OCH₂CH₂CH₃) at position 3,

- Fluorine atoms at positions 4 and 5,

This compound’s structure combines electron-withdrawing fluorine substituents with an ether and sulfide group, which may influence its physicochemical properties, such as lipophilicity, thermal stability, and reactivity. Notably, the compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, commercial demand, or regulatory factors .

Properties

IUPAC Name |

1,2-difluoro-5-methylsulfanyl-3-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2OS/c1-3-4-13-9-6-7(14-2)5-8(11)10(9)12/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFRIGDSTIREHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC(=C1)SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-3-n-propoxyphenyl methyl sulfide typically involves the introduction of fluorine atoms and the propoxy group onto a phenyl ring, followed by the attachment of a methyl sulfide group. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The reaction conditions often require the use of metal catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-n-propoxyphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.

Substitution: The fluorine atoms and the propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

4,5-Difluoro-3-n-propoxyphenyl methyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty materials and as an intermediate in various chemical processes .

Mechanism of Action

The mechanism by which 4,5-Difluoro-3-n-propoxyphenyl methyl sulfide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The propoxy group and methyl sulfide moiety contribute to its overall chemical behavior, influencing its interactions with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of key analogues highlights differences in functional groups, fluorination patterns, and inferred properties:

Key Observations:

Functional Group Diversity :

- The methyl sulfide in the target compound offers reduced reactivity compared to the aldehyde group in 2-fluoro-3-isopropoxy-5-(trifluoromethyl)benzaldehyde, which is prone to oxidation and nucleophilic addition .

- Sulfonamides with perfluorinated chains (e.g., [52026-59-2]) exhibit strong electron-withdrawing effects, enhancing chemical resistance but raising environmental concerns .

Perfluorinated benzenesulfonamides feature multiple fluorinated chains, leading to unparalleled stability but complicating biodegradation .

Substituent Steric Effects :

- The n-propoxy group in the target compound offers linear flexibility, contrasting with the branched isopropoxy group in the benzaldehyde analogue, which may hinder molecular packing or interaction with biological targets .

Biological Activity

4,5-Difluoro-3-n-propoxyphenyl methyl sulfide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorophenyl group, a propoxy substituent, and a methyl sulfide moiety. Its molecular formula is C₁₂H₁₄F₂OS. The unique structural features contribute to its reactivity and biological potential.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 60 | 19 |

The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like ceftriaxone, indicating its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been evaluated in several studies. It has shown promising results against various cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 226 | Induction of apoptosis |

| A549 | 242.52 | Cell cycle arrest in the S phase |

| MCF-7 | <20 | Inhibition of LDH enzyme activity |

The IC₅₀ values indicate that the compound can effectively inhibit cell proliferation in a dose-dependent manner, with mechanisms involving apoptosis and cell cycle regulation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The methyl sulfide group may undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids, thereby affecting cellular signaling pathways and gene expression .

Case Studies

- Antibacterial Efficacy : A study conducted by Roxana et al. demonstrated that derivatives of thiourea compounds, similar in structure to our compound, showed potent antibacterial activity against E. coli and Staphylococcus aureus. The findings suggest that modifications to the sulfide moiety can enhance antimicrobial properties .

- Cancer Cell Studies : Research involving human leukemia cell lines revealed that similar compounds induced significant cytotoxicity, with IC₅₀ values indicating effective inhibition at low concentrations. The study highlighted the importance of structural features in enhancing anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.